

Natural occurrence of 2-phenylethyl hexanoate in plants

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Compound of Interest

Compound Name: 2-Phenylethyl hexanoate

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An In-depth Technical Guide to the Natural Occurrence of **2-Phenylethyl Hexanoate** in Plants

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Abstract

2-Phenylethyl hexanoate is an important volatile organic compound (VOC) contributing to the characteristic floral and fruity aromas of numerous plant species. As a fatty acid ester, it belongs to a class of compounds crucial for plant-environment interactions, including pollinator attraction and defense.[1] This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analysis of **2-phenylethyl hexanoate** in the plant kingdom. We will delve into the metabolic pathways leading to its formation, detail robust methodologies for its extraction and quantification, and discuss its known physiological roles. This document is intended for researchers in plant biology, natural product chemistry, and drug development seeking to understand and harness the properties of this significant plant secondary metabolite.

Introduction: The Aromatic Signature of 2-Phenylethyl Hexanoate

2-Phenylethyl hexanoate (also known as phenethyl hexanoate) is an ester characterized by its pleasant, waxy, floral, and fruity aroma profile.[2] Chemically, it is the ester formed from 2-phenylethanol and hexanoic acid (Figure 1). Its molecular formula is $C_{14}H_{20}O_2$ and it has a molecular weight of 220.31 g/mol .[3][4] This compound is recognized as a significant

component of the scent profile in a wide array of plants and is also utilized as a flavoring and fragrance agent in the food and cosmetic industries.[2][3] Understanding its distribution and synthesis in nature is paramount for fields ranging from agriculture (enhancing crop aroma) to pharmacology (investigating the bioactivity of plant volatiles).

Figure 1: Chemical Structure of **2-Phenylethyl Hexanoate** IUPAC Name: **2-phenylethyl hexanoate** CAS Number: 6290-37-5[4]

Natural Distribution in the Plant Kingdom

2-Phenylethyl hexanoate has been identified as a natural volatile constituent in a diverse range of plant species, spanning multiple families. Its presence is most notable in flowers and ripening fruits, where volatile esters play a critical role in attracting pollinators and seed dispersers.

A summary of plant species reported to produce **2-phenylethyl hexanoate** is presented in Table 1. The data indicates a widespread, yet specific, distribution, highlighting its importance in the chemical ecology of these plants.

Family	Genus & Species	Common Name	Plant Part / Context	Reference
Lecythidaceae	Couroupita guianensis	Cannonball Tree	Floral Scent	[5]
Lecythidaceae	Gustavia longifolia	-	Floral Scent	[5]
Lecythidaceae	Lecythis pisonis	Monkey Pot	Floral Scent	[5]
Solanaceae	Nicotiana tabacum	Tobacco	Volatiles	[3]
Solanaceae	Capsicum annuum	Bell Pepper	Fruit Volatiles	
Lamiaceae	Platostoma africanus	-	Essential Oil	
Apocynaceae	Plumeria acutifolia	Frangipani	Floral Scent	
Passifloraceae	Passiflora edulis	Passion Fruit	Fruit Volatiles	[2]
Musaceae	Musa sapientum	Banana	Fruit Volatiles	[4]

Biosynthesis in Planta: A Two-Part Pathway

The biosynthesis of **2-phenylethyl hexanoate** is not elucidated as a single, continuous pathway in literature. However, by synthesizing research on its constituent parts—the aromatic alcohol (2-phenylethanol) and the fatty acid (hexanoic acid)—and the common mechanisms of ester formation in plants, a scientifically robust pathway can be proposed. The synthesis involves two key stages: the formation of the alcohol precursor and the subsequent esterification.

Stage 1: Biosynthesis of 2-Phenylethanol (2-PE)

The primary precursor for the aromatic portion of the molecule is the amino acid L-phenylalanine, a product of the shikimate pathway. The biosynthesis of 2-phenylethanol from L-

phenylalanine is a well-documented branch of the phenylpropanoid pathway, particularly in species like roses (*Rosa* spp.) and tomato (*Solanum lycopersicum*).^{[6][7][8]}

The key steps are:

- Decarboxylation: L-phenylalanine is decarboxylated to produce phenethylamine.
- Oxidation: Phenethylamine undergoes oxidation, catalyzed by a monoamine oxidase (MAO), to form 2-phenylacetaldehyde.
- Reduction: The final step is the reduction of 2-phenylacetaldehyde to 2-phenylethanol, a reaction catalyzed by phenylacetaldehyde reductase (PAR).^{[6][8]}

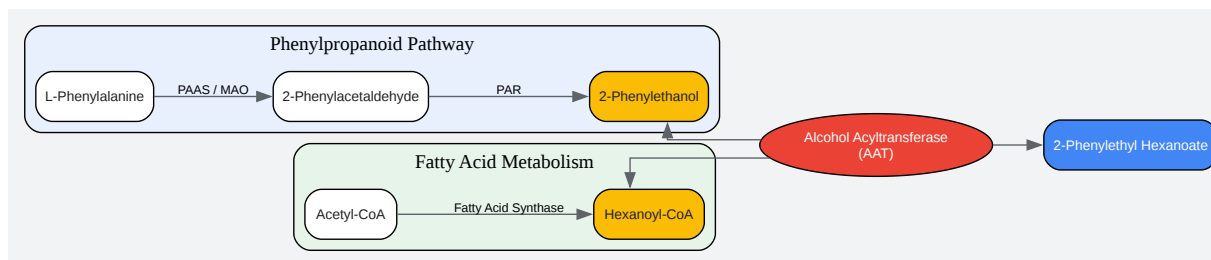
Metabolic engineering studies have confirmed that modulating the expression of genes like PHENYLACETALDEHYDE SYNTHASE (PAAS) or PAR can significantly alter the production of 2-phenylethanol in plants.^{[6][8]}

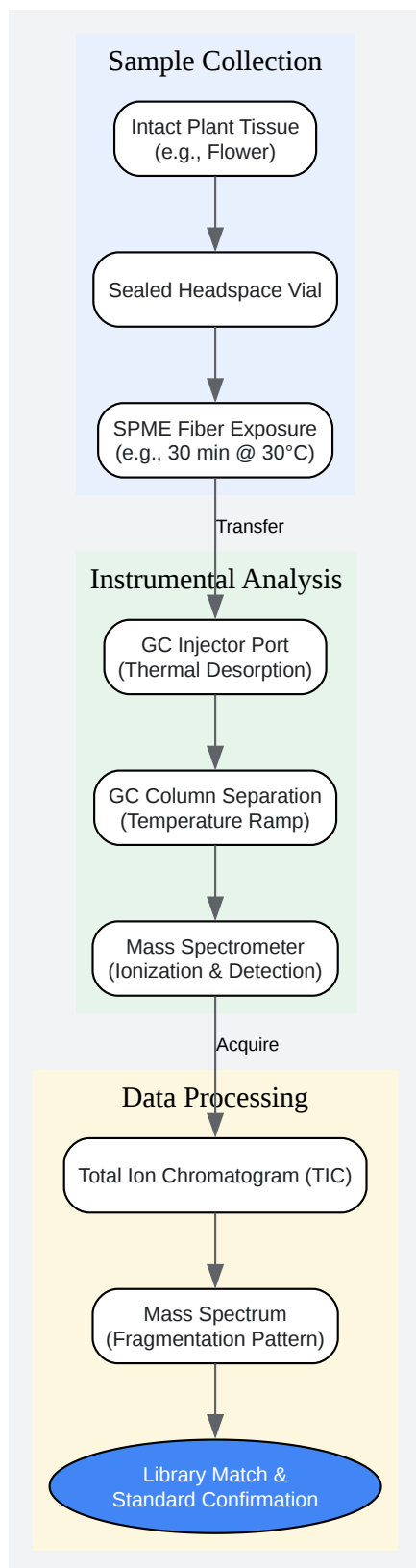
Stage 2: Esterification with Hexanoic Acid

The second component, hexanoic acid, is a C6 fatty acid derived from the fatty acid synthesis pathway. The final and crucial step in forming **2-phenylethyl hexanoate** is the esterification of 2-phenylethanol with an activated form of hexanoic acid, typically Hexanoyl-CoA.

This reaction is catalyzed by an Alcohol Acyltransferase (AAT). AATs belong to the BAHD superfamily of enzymes and are well-known for their role in producing volatile esters in fruits like strawberries and bananas.^[9] These enzymes exhibit substrate promiscuity, meaning they can act on a variety of alcohol and acyl-CoA substrates. While a specific AAT for **2-phenylethyl hexanoate** has not been isolated in all listed plants, it is the established enzymatic mechanism for this class of compounds.^[9]

The proposed biosynthetic pathway is illustrated in the diagram below.





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